An In-depth Technical Guide to Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate: Structure, Properties, Synthesis, and Characterization
An In-depth Technical Guide to Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate: Structure, Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, a molecule of interest in synthetic and medicinal chemistry. While specific literature on this compound is not widely available, this guide, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into its chemical architecture, predict its physical and spectral properties, and provide a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. This document is designed to be a practical resource for researchers, enabling them to confidently work with this and similar aromatic ketoesters.
Chemical Structure and Predicted Physical Properties
Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is a bifunctional molecule featuring an aromatic ketone and an ethyl ester, separated by a flexible three-carbon aliphatic chain. The presence of these functional groups, along with the ethoxy substituent on the phenyl ring, dictates its chemical reactivity and physical characteristics.
The molecular structure is as follows:
Molecular Formula: C₁₅H₂₀O₄
Molecular Weight: 264.32 g/mol
SMILES: CCOC(=O)CCCC(=O)c1cccc(OC)c1
InChI: InChI=1S/C15H20O4/c1-3-18-15(17)9-5-8-14(16)13-7-6-10-12(11-13)19-4-2/h6-7,10-11H,3-5,8-9H2,1-2H3
Predicted Physical Properties
The physical properties of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate are predicted based on its structure and data from similar aromatic esters and ketones. Aromatic compounds tend to have higher melting and boiling points due to intermolecular π-π stacking interactions.[1]
| Property | Predicted Value | Rationale and Comparative Compounds |
| Appearance | Colorless to pale yellow liquid | Similar aromatic ketones, such as 3-methoxyacetophenone, are liquids at room temperature.[2] |
| Boiling Point | > 250 °C at 760 mmHg | High molecular weight and polar functional groups suggest a high boiling point. |
| Density | ~1.1 g/mL | 3-Methoxyacetophenone has a density of 1.094 g/mL.[3] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, EtOH); sparingly soluble in water. | The ethyl ester and aromatic ring contribute to its lipophilicity. |
Synthesis of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate
A robust and logical synthetic route to ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with a suitable acylating agent derived from glutaric acid.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[5][6]
Synthesis Workflow
Caption: Proposed synthesis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.
Experimental Protocol: Friedel-Crafts Acylation
This protocol details the acylation of phenetole. The preparation of the acylating agent, ethyl 5-chloro-5-oxopentanoate, from glutaric anhydride is a standard procedure and is assumed as the starting point.
Materials:
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Phenetole
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Ethyl 5-chloro-5-oxopentanoate
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Hexane
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Ethyl acetate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
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Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also quench the reaction. Cooling is necessary to control the initial exothermic reaction.
-
-
Formation of Acylium Ion: Slowly add ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) dissolved in anhydrous DCM to the AlCl₃ suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Causality: This step generates the reactive electrophile, the acylium ion.
-
-
Acylation: Add phenetole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: The electron-rich phenetole ring attacks the acylium ion. The ethoxy group is an ortho-, para-director; however, the meta-product is also often observed, and steric hindrance at the ortho position can favor meta-substitution.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The product should have a lower Rf value than the starting phenetole.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Causality: This quenches the reaction by destroying the AlCl₃ and hydrolyzing the aluminum complexes.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The acid wash removes any remaining basic impurities, the bicarbonate wash removes any acidic impurities, and the brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Spectroscopic and Chromatographic Characterization
The following data are predicted based on the known spectroscopic behavior of similar molecules and serve as a guide for characterization.
Thin-Layer Chromatography (TLC)
| Parameter | Recommended Value |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | 4:1 Hexane:Ethyl Acetate |
| Visualization | UV light (254 nm) |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| FT-IR (neat, cm⁻¹) | 3100-3000 (Ar C-H), 2980-2840 (Aliphatic C-H), ~1735 (Ester C=O), ~1685 (Ketone C=O), ~1600, ~1475 (Ar C=C), 1300-1000 (C-O) |
| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 7.6-7.2 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.08 (q, J = 7.0 Hz, 2H, ArOCH₂CH₃), 3.05 (t, J = 7.2 Hz, 2H, -CH₂CO-Ar), 2.45 (t, J = 7.2 Hz, 2H, -CH₂CO-OEt), 2.10 (p, J = 7.2 Hz, 2H, -CH₂CH₂CH₂-), 1.40 (t, J = 7.0 Hz, 3H, ArOCH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃), δ (ppm) | ~199.0 (C=O, ketone), ~173.2 (C=O, ester), ~159.0 (Ar-C-O), ~138.0 (Ar-C-CO), ~129.5 (Ar-CH), ~121.0 (Ar-CH), ~119.0 (Ar-CH), ~114.0 (Ar-CH), ~63.5 (Ar-O-CH₂), ~60.5 (Ester O-CH₂), ~38.0 (CH₂-COAr), ~33.0 (CH₂-COOEt), ~20.0 (CH₂), ~14.7 (Ar-O-CH₂CH₃), ~14.2 (Ester O-CH₂CH₃) |
| Mass Spec. (EI) | m/z (%): 264 (M⁺), 219 ([M-OEt]⁺), 149 ([C₉H₉O₂]⁺, 3-ethoxybenzoyl cation), 121 ([C₇H₅O₂]⁺), 77 ([C₆H₅]⁺) |
Structure-Spectra Correlation
Caption: Correlation of structure with key predicted spectral data. (Note: A placeholder image is used in the DOT script. In a real scenario, this would be the molecule's image.)
Potential Applications in Drug Development
The structural motifs within ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate are prevalent in many biologically active compounds.
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Scaffold for Synthesis: This molecule is an excellent starting point for the synthesis of more complex heterocyclic and polyfunctional compounds. The ketone can be a handle for reactions like reductive amination, aldol condensation, or conversion to an oxime. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
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Fragment-Based Drug Discovery: As a fragment, it possesses features—an aromatic ring, a hydrogen bond acceptor (ketone and ester), and a flexible linker—that could inform the design of ligands for various biological targets.
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Analogs of Bioactive Molecules: Many kinase inhibitors and GPCR modulators contain substituted aromatic ketone moieties. This compound could serve as a key intermediate in the synthesis of novel analogs of such drugs.
Conclusion
While ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is not a widely documented compound, its synthesis and characterization are readily approachable through standard organic chemistry techniques. This guide provides a scientifically-grounded, predictive framework for its properties and behavior, empowering researchers to incorporate this and similar ketoesters into their research and development programs. The combination of an aromatic ketone and an aliphatic ester in a single molecule offers significant synthetic versatility, making it a valuable building block for the creation of novel chemical entities with potential applications in medicinal chemistry and materials science.
References
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][8][9]
-
Organic Spectroscopy International. Ester infrared spectra. [Link][10]
-
Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link][11]
-
Chemistry Steps. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link][5][6]
-
MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link][1]
-
The Role of 3-Methoxyacetophenone in Modern Synthesis. [Link][2]
Sources
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- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
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